molecular formula C22H21ClN2O4S B2467802 6-CHLORO-4-(4-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE CAS No. 1111015-09-8

6-CHLORO-4-(4-METHOXYBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B2467802
CAS No.: 1111015-09-8
M. Wt: 444.93
InChI Key: XVHVNYUEZYFQDT-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(4-methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, chlorinating agents, and sulfonylating agents. The reaction conditions may involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxy group.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The chloro group can be substituted by nucleophiles in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may produce various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They may be tested for efficacy against various diseases, including infectious diseases and cancer.

Industry

Industrially, quinoline derivatives can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-4-(4-methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinidine: An antiarrhythmic agent.

    Cinchonine: An alkaloid used in the synthesis of other compounds.

Uniqueness

The uniqueness of 6-chloro-4-(4-methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

[6-chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-29-16-6-8-17(9-7-16)30(27,28)21-18-13-15(23)5-10-20(18)24-14-19(21)22(26)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHVNYUEZYFQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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